3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

Description

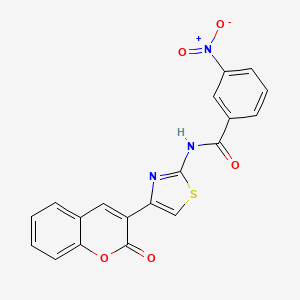

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a heterocyclic compound featuring a coumarin core fused to a thiazole ring, with a 3-nitrobenzamide substituent at the thiazole-2-yl position. Structural characterization typically employs $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, FTIR, and mass spectrometry .

Properties

IUPAC Name |

3-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H11N3O5S/c23-17(12-5-3-6-13(8-12)22(25)26)21-19-20-15(10-28-19)14-9-11-4-1-2-7-16(11)27-18(14)24/h1-10H,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOODNXQJDMKBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H11N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide typically involves multi-step reactions One common method starts with the preparation of the chromenone moiety, which is then coupled with a thiazole derivative

Preparation of Chromenone Moiety: The chromenone moiety can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

Coupling with Thiazole Derivative: The chromenone derivative is then reacted with a thiazole derivative under basic conditions to form the desired intermediate.

Introduction of Nitro Group and Benzamide Linkage: The final step involves nitration of the aromatic ring followed by the formation of the benzamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The chromenone moiety can undergo reduction to form dihydro derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions include amino derivatives, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds related to 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide. For instance, derivatives containing the chromenone-thiazole structure have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group may enhance its cytotoxic effects by generating reactive nitrogen species that induce oxidative stress in cancer cells .

Anti-inflammatory Effects

Another area of application is in anti-inflammatory research. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that this compound could be explored further for its potential use in treating inflammatory diseases .

Case Studies

- Antimicrobial Evaluation : A study synthesized a series of thiazole derivatives linked to chromenone and evaluated their antimicrobial activity against several pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant inhibitory zones against Staphylococcus aureus and Escherichia coli, demonstrating their potential as antimicrobial agents .

- Cancer Cell Line Studies : In a recent investigation, derivatives were tested on various cancer cell lines, including breast and colon cancer cells. The findings revealed that certain modifications to the thiazole ring enhanced the anticancer activity, suggesting that structural optimization could lead to more effective therapeutics .

Mechanism of Action

The mechanism of action of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chromenone and thiazole moieties can bind to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The coumarin-thiazole benzamide derivatives share a common core structure but differ in substituents on the benzamide moiety. Key analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing vs.

- Melting Points : Chloro-substituted analogs exhibit higher melting points (e.g., 190°C for 2-chloro derivative) due to stronger intermolecular interactions .

Biological Activity

3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide is a complex organic compound notable for its diverse biological activities. This compound integrates several functional groups, including a nitro group , thiazole ring , and chromenone moiety , making it a subject of interest in medicinal chemistry. The following sections detail the compound's synthesis, biological activities, mechanisms of action, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically follows multi-step reactions:

- Preparation of Chromenone Moiety : Achieved via Pechmann condensation, where phenols react with β-ketoesters in the presence of an acid catalyst.

- Coupling with Thiazole Derivative : The chromenone derivative is coupled with a thiazole derivative under basic conditions.

- Nitration and Amide Formation : The final steps involve nitration to introduce the nitro group and amide coupling to form the benzamide linkage.

Biological Activities

This compound exhibits various biological activities, including:

Anticancer Activity

Research indicates that compounds with thiazole and chromenone structures can exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, with IC50 values often less than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential. In vitro studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, with structure-activity relationship (SAR) analyses indicating that electron-withdrawing groups enhance antimicrobial efficacy .

Antioxidant Activity

The antioxidant capacity of this compound has also been investigated. Compounds containing chromenone moieties are known to scavenge free radicals effectively, contributing to their potential protective effects against oxidative stress-related diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Bioreduction of Nitro Group : The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components.

- Enzyme Inhibition : The chromenone and thiazole moieties can bind to specific enzymes or receptors, modulating their activity and leading to observed biological effects .

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells through cell cycle arrest mechanisms.

Comparative Analysis

A comparative analysis highlights the unique attributes of this compound against other similar compounds:

| Compound | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial | < 1.98 |

| 4-nitro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol]benzamide | Similar | Antimicrobial | < 1.61 |

| Other Thiazole Derivatives | Varies | Anticancer | Varies |

Case Studies

Several case studies have explored the efficacy of 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-y)benzamide:

-

Anticancer Efficacy : A study involving various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation compared to control groups.

"The compound exhibited an IC50 value significantly lower than that of doxorubicin in HT29 cancer cells" .

- Antimicrobial Testing : In a comparative study against standard antibiotics, 3-nitro-N-(4-(2-oxo-2H-chromen-3-y)thiazol -2-y)benzamide showed comparable or superior antimicrobial activity.

Q & A

Q. What are the recommended synthetic strategies for 3-nitro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis involves sequential coupling reactions. First, the thiazole ring is formed via cyclization of thiourea derivatives with α-halo ketones. The coumarin moiety (2-oxo-2H-chromen-3-yl) is introduced through Pechmann condensation using resorcinol and β-keto esters. Finally, the nitrobenzamide group is attached via amide coupling, typically using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane .

- Key Optimization Parameters :

| Parameter | Optimal Range | Monitoring Technique |

|---|---|---|

| Temperature | 0–25°C (amide coupling) | TLC (silica gel, UV detection) |

| Reaction Time | 12–24 hours (cyclization) | HPLC for intermediate purity |

| Solvent | Anhydrous DMF or DCM | NMR for functional group tracking |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks for nitro (δ ~8.2 ppm, aromatic), coumarin carbonyl (δ ~160 ppm), and thiazole protons (δ ~7.5 ppm) .

- IR Spectroscopy : Confirm amide (C=O stretch ~1650 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What factors influence the compound’s stability in solution, and how can solubility be improved for biological assays?

- Methodological Answer : Stability is pH-dependent due to hydrolysis of the nitro group and amide bond. Use buffered solutions (pH 6–7.4) at 4°C for short-term storage . For solubility:

- Co-solvents : DMSO (≤5% v/v) for initial stock solutions.

- Formulation : Complexation with cyclodextrins or lipid-based nanoparticles enhances aqueous solubility .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement :

- Hydrogen Bonding : Intermolecular N–H⋯O bonds stabilize the nitrobenzamide-coumarin interface (e.g., N1–H1⋯O3, distance ~2.8 Å) .

- Torsion Angles : The dihedral angle between thiazole and coumarin rings (~15–25°) affects π-π stacking interactions .

Q. How do structural modifications (e.g., nitro position, coumarin substitution) impact biological activity?

- Methodological Answer :

- SAR Studies : Replace the nitro group with methoxy or cyano groups to evaluate electron-withdrawing/donating effects on enzyme inhibition (e.g., kinase assays).

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or HDACs. The nitro group’s orientation in the binding pocket correlates with IC50 values .

Q. How should researchers address contradictory data in biological activity assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Methodological Answer :

- Dose-Response Curves : Use Hill slope analysis to differentiate off-target effects (e.g., mitochondrial toxicity at >50 µM) .

- Orthogonal Assays : Combine MTT (cytotoxicity) with ELISA (cytokine inhibition) to validate specificity. Contradictions may arise from assay sensitivity thresholds or metabolite interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.